1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane (OFIB) is a halogenated hydrocarbon molecule that has gained significant attention in recent years due to its unique properties. OFIB has been found to have a wide range of applications in the fields of synthetic chemistry, materials science, and biochemistry.
Scientific Research Applications
Thermodynamic Properties
Studies on compounds like 1,1,1,2,2,3,3,4-Octafluorobutane (a closely related compound) have detailed their thermodynamic properties, which are crucial for applications in refrigeration and thermal machinery. These properties include vapor pressure, density of compressed liquid, refractive index, critical temperature, and speed of sound in the vapor phase, among others. Such data are essential for the development and optimization of refrigerants and for understanding the fundamental physical behaviors of fluorochemicals under various conditions (Defibaugh et al., 1997).
Synthesis and Reactivity
Improved synthesis methods for fluorochemicals, including 1,4-bis(trimethylsilyl)octafluorobutane, offer insights into the structure and reactivity of these compounds. These methods provide a pathway to prepare fluorochemicals on a multi-gram scale, enabling further research and application development. The reactivity studies of these compounds reveal their potential in forming new chemical structures under specific conditions, demonstrating their versatility in chemical synthesis (Chen & Vicic, 2014).
Chemical Reactions with Perfluoroiodoalkanes
The reaction of ethynylsilanes with perfluoroiodoalkanes, including 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane, leads to the formation of various fluorinated organic compounds. These reactions are significant for developing new materials with specific fluorinated side chains, which could have applications in pharmaceuticals, agrochemicals, and advanced materials science (Voronkov et al., 1982).
Molecular Docking and Simulations
The study of co-crystals involving octafluoro-1,4-diiodobutane with other compounds via DFT and MD simulations provides insights into the structural, energetic, and electronic properties of such systems. This research has implications for crystal engineering, pharmaceutical chemistry, and the development of new materials with tailored properties for specific applications (Mary et al., 2020).
Electrochemical Reductions
Research into the electrochemical reductions of alkyl halides, including 1-iodobutane, unveils potential pathways for generating hydrocarbon products and understanding the mechanisms behind these reactions. Such studies are foundational for developing new methods in organic synthesis and could lead to innovative approaches in the synthesis of complex molecules (Goken et al., 2006).
properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF8I/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCZVAMFHOCNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF8I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379724 | |
Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane | |
CAS RN |
754-73-4 | |
Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Octafluoro-1-iodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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